molecular formula C17H14BrN3O2 B4908841 2,7-diamino-4-(3-bromo-4-methoxyphenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(3-bromo-4-methoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B4908841
M. Wt: 372.2 g/mol
InChI Key: DZWUXSLJHVGHJW-UHFFFAOYSA-N
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Description

2,7-Diamino-4-(3-bromo-4-methoxyphenyl)-4H-chromene-3-carbonitrile is a complex organic compound characterized by its bromo and methoxy functional groups attached to a chromene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(3-bromo-4-methoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,7-Diamino-4-(3-bromo-4-methoxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to a carboxylic acid or other oxidized derivatives.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: : Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromo-4-methoxyphenyl-4H-chromene-3-carboxylic acid.

  • Reduction: : 2,7-Diamino-4-(3-bromo-4-methoxyphenyl)-4H-chromene-3-amine.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic properties, potentially as an antiviral or anticancer agent.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of 2,7-diamino-4-(3-bromo-4-methoxyphenyl)-4H-chromene-3-carbonitrile depends on its specific application. For example, if used as an inhibitor, it may bind to a specific enzyme or receptor, blocking its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

2,7-Diamino-4-(3-bromo-4-methoxyphenyl)-4H-chromene-3-carbonitrile is unique due to its specific combination of functional groups and chromene structure. Similar compounds include:

  • 2,7-Diamino-4-(3-bromo-phenyl)-4H-chromene-3-carbonitrile

  • 2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

  • 2,7-Diamino-4-(4-fluoro-phenyl)-4H-chromene-3-carbonitrile

These compounds differ in the nature of the substituents on the phenyl ring, which can affect their chemical reactivity and biological activity.

Properties

IUPAC Name

2,7-diamino-4-(3-bromo-4-methoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-22-14-5-2-9(6-13(14)18)16-11-4-3-10(20)7-15(11)23-17(21)12(16)8-19/h2-7,16H,20-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWUXSLJHVGHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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